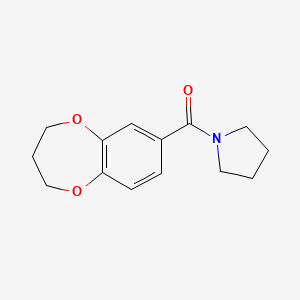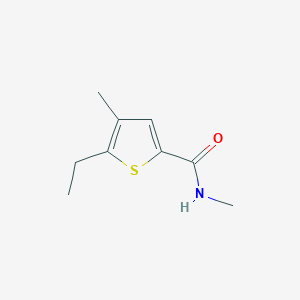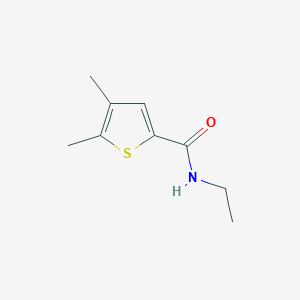
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as MQM, is an organic compound with potential applications in scientific research. MQM is a derivative of quinoxaline and piperidine, both of which are widely used in medicinal chemistry. MQM has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study. In
Mechanism of Action
The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. This compound has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is its potential to have multiple biological activities. This means that it could be used in a range of studies, from cancer research to neurological disorders. Another advantage is that this compound is relatively easy to synthesize, making it accessible to researchers.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity. Another limitation is that this compound has not yet been extensively studied in vivo, meaning that its potential toxicity and side effects are not fully known.
Future Directions
For research include the development of (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone derivatives with improved activity and further studies on its safety for use in humans.
Synthesis Methods
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-bromoquinoxaline with methylamine to form 2-(methylamino)quinoxaline. This intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid to form this compound. The final product can be purified through recrystallization or chromatography.
Scientific Research Applications
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have a range of biological activities, including antitumor, antiviral, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-8-18(9-7-11)15(19)14-10-16-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZVZPPNIQFBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)













